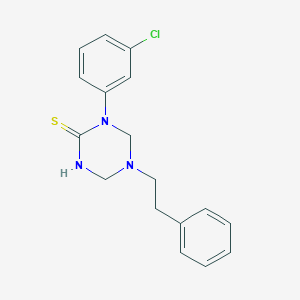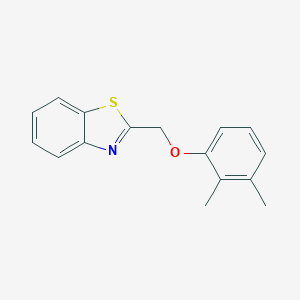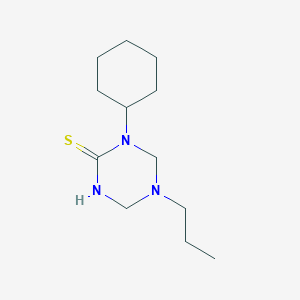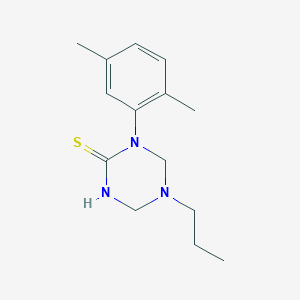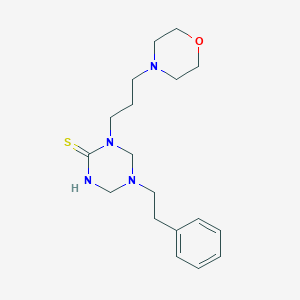![molecular formula C22H23FN2O5 B282682 Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282682.png)
Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, several studies have suggested that Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to modulate the levels of various biomolecules, including cytokines, growth factors, and enzymes, which play crucial roles in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potent therapeutic activity. However, Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate also has some limitations, including its low solubility in water and poor pharmacokinetic properties, which may limit its therapeutic efficacy in vivo.
Orientations Futures
Several future directions for Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate research include the development of more potent analogs with improved pharmacokinetic properties, the elucidation of the mechanism of action of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and the evaluation of its therapeutic efficacy in animal models of various diseases. Additionally, the development of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based drug delivery systems and the identification of novel targets for Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may also provide new avenues for the development of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based therapeutics.
Conclusion:
In conclusion, Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been discussed in this paper. Further research is needed to fully elucidate the therapeutic potential of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and to develop more potent analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the condensation of 4-fluorobenzaldehyde, 4-methoxybenzyl alcohol, and ethyl acetoacetate, followed by the addition of ammonium acetate and acetic acid. The resulting compound is then purified through recrystallization to obtain Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been reported to exhibit neuroprotective effects against Parkinson's disease by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C22H23FN2O5 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
ethyl 4-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23FN2O5/c1-4-29-21(26)19-13(2)24-22(27)25-20(19)14-5-10-18(28-3)15(11-14)12-30-17-8-6-16(23)7-9-17/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
Clé InChI |
XGHFTZYHLBNJMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




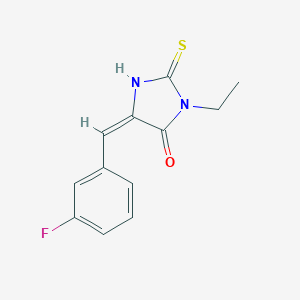
![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
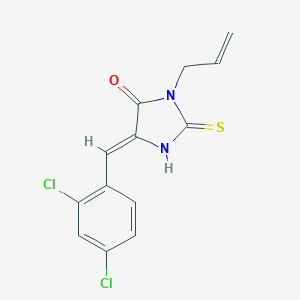
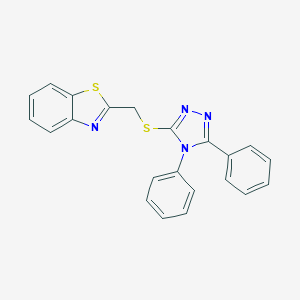
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
